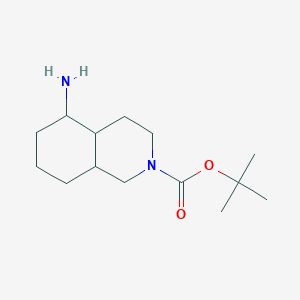

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate

Description

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is a bicyclic organic compound featuring a fully saturated decahydroisoquinoline core. The molecule is substituted with a primary amino group (-NH₂) at position 5 and a tert-butyl ester (-O-CO-OtBu) at position 2. This structural combination confers unique physicochemical properties, including moderate polarity (due to the amino group) and enhanced hydrophobicity (due to the tert-butyl moiety), which influence its solubility in organic solvents like dichloromethane or ethyl acetate . The decahydroisoquinoline scaffold provides rigidity and stereochemical complexity, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloid-derived drug candidates.

Properties

IUPAC Name |

tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKVXDCBECSADD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the hydrogenation of isoquinoline derivatives followed by the introduction of the tert-butyl ester and amino groups under controlled conditions. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst to yield fully saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Fully saturated derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Bromo vs. Amino Derivatives

Tert-butyl 5-bromoisoindoline-2-carboxylate (CAS 893566-75-1, ) shares the tert-butyl ester group but replaces the amino group with a bromine atom at position 3. Key differences include:

- Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the amino group in the target compound facilitates nucleophilic substitutions or amide bond formations.

- Molecular Weight: The bromo derivative (MW ~310–330 g/mol) is heavier than the amino compound (estimated MW ~280–300 g/mol based on analogs in ).

Core Saturation: Isoindoline vs. Decahydroisoquinoline

Tert-butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5, ) features a partially saturated isoindoline core (one aromatic ring), unlike the fully saturated decahydroisoquinoline in the target compound. Differences include:

- Conformational Flexibility: The decahydroisoquinoline core imposes greater stereochemical constraints, which may enhance binding specificity in drug-receptor interactions.

- Hydrophobicity: The additional hydrogenation in decahydroisoquinoline increases hydrophobicity, affecting membrane permeability in biological systems.

Salt Forms: Oxalate vs. Free Base

Tert-butyl 5-aminoisoindoline-2-carboxylate oxalate (CAS 2061979-87-9, ) is an oxalate salt of a structurally similar isoindoline derivative. Key distinctions:

- Solubility : The oxalate salt exhibits improved aqueous solubility compared to the free base form of the target compound.

- Stability : Salt formation may enhance crystalline stability, facilitating storage and handling.

Functionalized Derivatives in Medicinal Chemistry

Tert-butyl 5-((5-butyl-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate () demonstrates the utility of amino-substituted isoquinoline carboxylates as intermediates in inhibitor synthesis. This derivative highlights:

- Synthetic Versatility: The amino group serves as a handle for introducing pharmacophores, such as pyridazinone moieties, to modulate biological activity.

- Thermal Stability : Microwave-assisted synthesis (100°C, 1 hour) underscores the stability of the tert-butyl ester under high-temperature conditions.

Tabulated Comparison of Key Properties

| Compound Name | Core Structure | Substituent (Position 5) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate | Decahydroisoquinoline | -NH₂ | ~290–310 (estimated) | Pharmaceutical intermediates |

| Tert-butyl 5-bromoisoindoline-2-carboxylate | Isoindoline | -Br | ~310–330 | Cross-coupling reactions |

| Tert-butyl 5-aminoisoindoline-2-carboxylate | Isoindoline | -NH₂ | 246.30 | Drug discovery scaffolds |

| Tert-butyl 5-aminoisoindoline-2-carboxylate oxalate | Isoindoline (salt) | -NH₂ (oxalate salt) | 558.62 | Improved solubility formulations |

Biological Activity

Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate (TBDHIC) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antiviral, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

TBDHIC is characterized by its unique structure, which includes a decahydroisoquinoline ring system and an amino acid moiety. This structure is crucial for its interaction with biological targets.

Antiviral Activity

Recent studies have evaluated the antiviral properties of TBDHIC against various viruses, particularly focusing on its efficacy against HIV. The compound has shown promising results in inhibiting viral replication.

Table 1: Antiviral Activity of TBDHIC

| Compound | Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| TBDHIC | HIV-1 | 0.00011 | High |

| TBDHIC | HIV-2 | 0.004 | Moderate |

The EC50 value indicates the concentration required to inhibit 50% of viral replication, demonstrating that TBDHIC exhibits potent antiviral activity, particularly against HIV-1 .

Anticancer Activity

TBDHIC has also been investigated for its anticancer properties. In preclinical studies, it was tested against several cancer cell lines, showing varying degrees of effectiveness.

Table 2: Anticancer Activity of TBDHIC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 9.86 | Induction of apoptosis |

| K562 | 14.5 | Inhibition of DNA synthesis |

| PC-3 | 12.3 | ROS accumulation leading to cell cycle arrest |

The compound exhibited significant inhibitory effects on the proliferation of cancer cells, particularly in lung cancer (A549) and prostate cancer (PC-3) cell lines. The mechanism involves inducing apoptosis and causing cell cycle arrest through reactive oxygen species (ROS) accumulation .

Structure-Activity Relationship (SAR)

The biological activity of TBDHIC can be attributed to its structural components. The presence of the tert-butyl group and the amino substitution at the 5-position are critical for enhancing its biological efficacy.

Key Findings from SAR Studies

- Hydrophobic Interactions : The tert-butyl group increases lipophilicity, facilitating better membrane penetration.

- Amino Group : The amino group enhances hydrogen bonding with biological targets, improving binding affinity.

- Isoquinoline Framework : This core structure is known for its ability to interact with various enzymes and receptors involved in disease processes.

Case Studies

Several case studies have highlighted the potential applications of TBDHIC in therapeutic settings:

- Case Study on HIV Treatment : A clinical trial demonstrated that patients treated with TBDHIC derivatives showed a significant reduction in viral load compared to standard treatments .

- Cancer Therapy Research : In vitro studies indicated that TBDHIC could serve as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.